2-methylfuran-3,4-dicarboxylic Acid
Description
Contextualizing the Research Significance of Furan (B31954) Dicarboxylic Acid Derivatives
Furan dicarboxylic acid (FDCA) derivatives are at the forefront of the transition towards a bio-based economy, positioned as renewable alternatives to petroleum-derived chemicals. bldpharm.comchemicalbook.com The most prominent member of this family, 2,5-furandicarboxylic acid (FDCA), has garnered significant attention as a bio-based substitute for terephthalic acid, a key monomer in the production of polyethylene (B3416737) terephthalate (B1205515) (PET). chemicalbook.comepa.govmdpi.comsigmaaldrich.com The structural similarity allows for the synthesis of polyethylene furanoate (PEF), a bio-based polymer with superior barrier properties and thermal stability compared to its fossil-fuel-based counterpart. mdpi.com
The intense research focus on 2,5-FDCA has established it as a "Top Value-Added Chemical from Biomass," according to the US Department of Energy. chemicalbook.comwikipedia.org This has spurred the development of various synthetic routes from biomass-derived sugars like fructose (B13574) and glucose, often via the intermediate 5-hydroxymethylfurfural (B1680220) (HMF). chemicalbook.comgoogle.com The success of 2,5-FDCA has illuminated the potential of the broader class of furan dicarboxylic acids. Researchers are now exploring other isomers, such as 2,4-FDCA and 3,4-FDCA, recognizing that different substitution patterns on the furan ring can lead to polymers and materials with unique and potentially advantageous properties. google.comtaylorandfrancis.comambeed.com The investigation into compounds like 2-methylfuran-3,4-dicarboxylic acid is a logical extension of this, aiming to expand the toolbox of bio-based monomers and fine-tune the properties of resulting materials. google.com
Historical Trajectory and Evolution of Research on this compound
While the broader field of furan chemistry dates back over a century, with the first report of 2,5-FDCA (as dehydromucic acid) in 1876, the specific research history of this compound is not as extensively documented in readily available literature. sigmaaldrich.comwikipedia.org Its CAS Registry Number, 54576-44-2, indicates its identification and registration within the chemical literature.
The evolution of research on related compounds provides a contextual timeline. For instance, methods for synthesizing various furan dicarboxylic acid isomers have been explored over the decades, often as offshoots of research into natural products or as exercises in synthetic methodology. taylorandfrancis.comresearchgate.net A 1996 study detailed the synthesis of a different substituted furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, highlighting ongoing interest in this class of molecules for its biological relevance. arkat-usa.org The development of preparation methods for structurally similar compounds, such as 2,5-dimethylfuran-3,4-dicarboxylic acid, also indicates a sustained, albeit niche, interest in multi-substituted furans as important chemical and pharmaceutical intermediates. wikipedia.org The current research landscape for this compound is largely exploratory, building upon the foundational knowledge established for more common FDCA isomers.
Overview of Key Research Domains Pertaining to this compound
Research into this compound, while still in its nascent stages, is centered on its potential utility in three primary domains: organic synthesis, material science, and medicinal chemistry. smolecule.com The compound's value stems from its specific molecular architecture, featuring a stable furan ring functionalized with two carboxylic acid groups and a methyl group.
Chemical and Physical Properties
The fundamental properties of this compound are critical to its potential applications. These characteristics, compiled from available data, are summarized below.
| Property | Value |
| Molecular Formula | C₇H₆O₅ |
| Molecular Weight | 170.12 g/mol |
| CAS Number | 54576-44-2 |
| Melting Point | 231°C (with a reported experimental range of 217-244°C) |
| Boiling Point | 357.7°C at 760 mmHg |
| Calculated XLogP3-AA | 0.4 |
This table is interactive. You can sort and filter the data.
Key Research Areas:
Organic Synthesis: The presence of two carboxylic acid groups and a furan ring makes this compound a versatile building block. smolecule.com Carboxylic acids are highly reactive functional groups that can be readily converted into a variety of derivatives, such as esters, amides, and acid chlorides. The furan ring itself can participate in reactions like Diels-Alder cycloadditions, allowing for the construction of more complex molecular scaffolds. smolecule.com Potential chemical transformations include:
Esterification: Reaction with alcohols to form esters, which are often used as intermediates or have applications as solvents or plasticizers. smolecule.com
Decarboxylation: Removal of one or both carboxylic acid groups to yield simpler methylfuran derivatives. smolecule.com
Material Science: A significant area of interest is its use as a monomer for the synthesis of novel polymers. smolecule.com Dicarboxylic acids are fundamental components of step-growth polymers like polyesters and polyamides. The introduction of the methyl-substituted furan ring into a polymer backbone, as opposed to the more linear 2,5-disubstituted furan, is expected to impart different thermal and mechanical properties. The asymmetry of the monomer could disrupt chain packing, potentially leading to amorphous polymers with lower melting points and increased solubility. This makes it an interesting candidate for creating new bio-based plastics. smolecule.com
Medicinal Chemistry: The furan nucleus is a structural motif found in numerous biologically active compounds and pharmaceuticals. smolecule.com Consequently, this compound is considered a potential starting material or lead compound in drug discovery. Its unique substitution pattern could lead to novel interactions with biological targets. While comprehensive biological evaluations have yet to be published, its structural similarity to other bioactive molecules suggests that its derivatives could be explored for various therapeutic applications. smolecule.comresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-methylfuran-3,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c1-3-5(7(10)11)4(2-12-3)6(8)9/h2H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVWTHJBGHANLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CO1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406163 | |
| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54576-44-2 | |
| Record name | 2-methylfuran-3,4-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Methylfuran 3,4 Dicarboxylic Acid and Its Analogues
Established Synthesis Routes and Mechanistic Elucidation
The construction of the 2-methylfuran-3,4-dicarboxylic acid scaffold relies on a combination of fundamental organic reactions, primarily focusing on the formation of the furan (B31954) ring and the subsequent introduction of the carboxylic acid functionalities in a regiocontrolled manner.
Cycloaddition Reactions in Furan Ring Formation
The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, can be strategically employed to construct the furan nucleus with the desired substitution pattern. nih.gov The reaction of a substituted furan, acting as the diene, with a suitable dienophile can lead to a bicyclic intermediate that, upon further transformation, yields the target furan derivative.
A key strategy involves the [4+2] cycloaddition of 2-methylfuran (B129897) with an activated alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). This reaction proceeds to form a bicyclic adduct which can then be aromatized to the corresponding furan-3,4-dicarboxylate. A review of intermolecular Diels-Alder reactions of furan derivatives highlights that the reaction of 2-methylfuran with dimethyl maleate, catalyzed by hafnium tetrachloride (HfCl₄), shows high endoselectivity at low temperatures. nih.gov
A theoretical study using density functional theory (DFT) on the cycloaddition reaction between 2-methylfuran and acetylenedicarboxylic acid has provided mechanistic insights. The study suggests that this reaction can proceed through a stepwise mechanism, initiated by a nucleophilic attack from the C5 position of the furan ring to the acetylenic system, forming a zwitterionic intermediate. This intermediate then undergoes ring closure to afford the cycloadduct.
Subsequent hydrolysis of the resulting diester from the cycloaddition reaction would yield the desired this compound.
Oxidative Pathways for Carboxylic Acid Group Introduction
The introduction of carboxylic acid groups onto the furan ring is typically achieved through the oxidation of pre-existing functional groups. The oxidation of alkyl or hydroxymethyl groups on the furan ring to carboxylic acids is a common strategy. While direct oxidation of the furan ring can lead to ring-opening, selective oxidation of substituents is a more controlled approach.
The catalytic oxidation of furan derivatives, particularly 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), has been extensively studied and provides valuable insights into the oxidative pathways applicable to other furan dicarboxylic acids. acs.orgresearchgate.netmdpi.com These studies often employ metal-based catalysts in the presence of an oxidant.
Commonly used catalytic systems include cobalt, manganese, and bromide salts (Co/Mn/Br), which have been shown to be effective for the aerobic oxidation of HMF to FDCA. researchgate.net Ruthenium-pincer complexes have also been reported as efficient homogeneous catalysts for the oxidation of furfural (B47365) and HMF to their corresponding carboxylic acids using alkaline water as the oxidant. acs.orgnih.govelsevierpure.com Gold-based heterogeneous catalysts are another promising option for the selective oxidation of HMF.
The mechanism of these oxidations generally involves the initial oxidation of an alcohol or aldehyde group to a carboxylic acid. For instance, in the oxidation of HMF to FDCA, the alcohol group is first oxidized to an aldehyde, which is then further oxidized to a carboxylic acid. A similar pathway can be envisioned for the synthesis of this compound, where precursor methyl or other suitable groups at the 3 and 4 positions would be oxidized. A simple and metal-free catalytic system composed of NaOtBu in DMF with an oxygen balloon has been shown to efficiently convert HMF to FDCA and various other alcohols to their corresponding acids. rsc.org
Regioselective Synthesis Strategies
Controlling the position of the carboxylic acid groups on the furan ring is a critical aspect of the synthesis. Regioselective synthesis strategies often involve the use of directing groups or carefully chosen reaction pathways.
One approach to achieving regioselectivity is through the use of silyl (B83357) or stannyl (B1234572) groups as ipso-directors. A study on the synthesis of 3,4-disubstituted furans demonstrated that 3,4-bis(trimethylsilyl)furan (B8635768) can be used as a versatile building block. acs.orgiupac.org Regiospecific ipso-displacement of one of the silyl groups allows for the introduction of a functional group at a specific position, which can then be followed by further functionalization of the other silyl-bearing carbon. This strategy offers a pathway to selectively introduce substituents at the 3 and 4 positions of the furan ring, which can then be converted to carboxylic acids.
Another powerful method for the regioselective synthesis of multisubstituted furans is through metalloradical cyclization. A cobalt(II)-based catalytic system has been developed for the cyclization of alkynes with α-diazocarbonyls, providing access to a variety of functionalized furans with a high degree of regioselectivity. nih.gov This method demonstrates tolerance to a wide range of functional groups, making it a versatile tool for constructing complex furan structures.
Table 1: Comparison of Regioselective Synthesis Strategies for Substituted Furans
| Strategy | Key Reagents/Catalysts | General Approach | Advantages | Reference |
|---|---|---|---|---|
| Silyl-Directed Substitution | 3,4-bis(trimethylsilyl)furan, Boron trichloride, Palladium catalysts | Sequential ipso-displacement of silyl groups to introduce different substituents at C3 and C4. | High regiocontrol, versatile for introducing various functional groups. | acs.org, iupac.org |
| Metalloradical Cyclization | Cobalt(II) catalysts, Alkynes, α-Diazocarbonyls | Cobalt-catalyzed cyclization of alkynes and diazocarbonyls to form substituted furans. | High functional group tolerance, mild reaction conditions. | nih.gov |
Novel and Sustainable Synthetic Approaches
In line with the growing emphasis on green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of this compound and its analogues.
Catalytic Synthesis Protocols
The development of efficient catalytic systems is at the forefront of modern synthetic chemistry. For the synthesis of furan dicarboxylic acids, a variety of catalytic protocols have been explored to improve efficiency, selectivity, and sustainability.
As mentioned previously, ruthenium-pincer complexes have been employed for the homogeneous catalytic oxidation of furan aldehydes to carboxylic acids. acs.orgnih.govelsevierpure.com These catalysts operate in water, a green solvent, and can contribute to processes that generate hydrogen gas as a byproduct.
Heterogeneous catalysts, such as supported noble metal catalysts (e.g., Au, Pt, Pd), are particularly attractive due to their ease of separation and recyclability. Gold nanoparticles supported on various materials have shown high activity and selectivity in the oxidation of HMF. The catalytic performance is often influenced by the support material and the reaction conditions.
The use of non-precious metal catalysts is also a significant area of research. Cobalt and manganese-based catalysts have demonstrated effectiveness in the aerobic oxidation of furan derivatives. researchgate.net A study on the catalytic synthesis of 2-methylfuran from furfural highlighted the efficacy of a monometallic cobalt oxide catalyst. rsc.org
Table 2: Overview of Catalytic Systems for Furan Oxidation
| Catalyst Type | Example | Reactant | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Homogeneous (Ru-pincer) | Ruthenium acridine (B1665455) PNP complex | Furfural/HMF | Furoic acid/FDCA | Operates in alkaline water, produces H₂. | acs.orgnih.govelsevierpure.com |
| Heterogeneous (Noble Metal) | Supported Au, Pt, Pd | HMF | FDCA | High activity and selectivity, recyclable. | mdpi.com |
| Heterogeneous (Non-precious Metal) | Co/Mn/Br | HMF | FDCA | Cost-effective, effective for aerobic oxidation. | researchgate.net |
| Metal-Free | NaOtBu/DMF/O₂ | HMF | FDCA | Inexpensive, simple system. | rsc.org |
Green Chemistry Principles in this compound Production
The principles of green chemistry provide a framework for designing more sustainable chemical processes. The synthesis of this compound can benefit from the application of these principles in several ways.
Atom Economy: Cycloaddition reactions, such as the Diels-Alder reaction, are inherently atom-economical as they form complex products in a single step with all atoms from the reactants being incorporated into the final product. nih.gov
Use of Renewable Feedstocks: Furfural and 5-hydroxymethylfurfural, which can be derived from lignocellulosic biomass, are key renewable platform chemicals. rsc.org Developing synthetic routes that start from these bio-based materials is a crucial aspect of sustainable chemistry. The synthesis of 2-methylfuran itself can be achieved through the catalytic hydrodeoxygenation of furfural. rsc.org
Benign Solvents and Reagents: The use of water as a solvent, as demonstrated in some catalytic oxidation processes, is a significant step towards greener synthesis. acs.orgnih.govelsevierpure.com The development of metal-free catalytic systems, such as the NaOtBu/DMF system, also reduces the reliance on potentially toxic and expensive heavy metals. rsc.org
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. Aryl-alcohol oxidases have been engineered to perform the stepwise oxidation of HMF to FDCA. nih.gov While not yet applied to this compound, this approach demonstrates the potential of biocatalysis in the synthesis of furan dicarboxylic acids under mild conditions.
The ongoing research into these advanced synthetic methodologies promises to deliver more efficient, selective, and sustainable routes to this compound, paving the way for its broader application in various fields of science and technology.
Biocatalytic Transformations and Enzymatic Synthesis Prospects
The application of biocatalysis in the synthesis of furan-based chemicals is a rapidly advancing field, driven by the principles of green chemistry which favor milder reaction conditions and higher selectivity. frontiersin.org While the biocatalytic production of 2,5-furandicarboxylic acid (FDCA) has been extensively studied, specific enzymatic routes to this compound are less explored. However, by examining the broader scope of biocatalytic reactions on furan rings, potential pathways can be envisioned.
Enzymatic oxidation is a key transformation in the synthesis of furan carboxylic acids. Enzymes such as oxidases and dehydrogenases have been successfully employed for the oxidation of hydroxymethyl groups and aldehydes on the furan ring to carboxylic acids. nih.gov For instance, a multi-enzyme cascade combining a galactose oxidase and an aldehyde oxidase has been used to convert 5-hydroxymethylfurfural (HMF) to FDCA. nih.gov It is conceivable that similar enzymatic systems could be engineered or discovered to act on precursors of this compound, such as 2-methyl-3,4-bis(hydroxymethyl)furan or 2-methyl-3,4-diformylfuran.
Another promising avenue is enzymatic carboxylation. While chemical carboxylation of furan rings is known, biocatalytic carboxylation offers the potential for high regioselectivity under mild conditions. Carboxylases are a class of enzymes that catalyze the fixation of carbon dioxide into organic molecules. The development of a carboxylase that can specifically target the 3 and 4 positions of a 2-methylfuran precursor would be a significant breakthrough for the direct synthesis of the target dicarboxylic acid.
Whole-cell biocatalysis presents an alternative to using isolated enzymes. nih.gov Genetically engineered microorganisms could be designed to express a cascade of enzymes capable of converting a simple starting material into this compound. This approach can be more cost-effective as it avoids the need for enzyme purification.
The table below outlines potential biocatalytic reactions that could be adapted for the synthesis of this compound, based on analogous transformations of other furan compounds.
| Reaction Type | Enzyme Class | Potential Substrate | Potential Product | Reference (Analogous Reactions) |
|---|---|---|---|---|
| Oxidation | Oxidase, Dehydrogenase | 2-methyl-3,4-bis(hydroxymethyl)furan | This compound | nih.gov |
| Oxidation | Aldehyde Oxidase/Dehydrogenase | 2-methyl-3,4-diformylfuran | This compound | nih.gov |
| Carboxylation | Carboxylase | 2-methylfuran | This compound | nih.gov |
Optimization of Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing by-product formation and production costs. Key parameters that can be adjusted include catalyst type and loading, reaction temperature, pressure, solvent, and reaction time.
In the synthesis of 2,5-dimethylfuran-3,4-dicarboxylic acid from diethyl 2,3-diacetylsuccinate, the concentration of the hydrochloric acid catalyst is a critical parameter. google.com As shown in the table below, varying the HCl concentration from 0.2N to 3N significantly impacts the yield of the desired dicarboxylic acid. This suggests that for a given synthetic route, a thorough screening of catalyst concentration is necessary to identify the optimal conditions.
The choice of heating method can also influence the reaction outcome. Microwave irradiation has been shown to accelerate the synthesis of furan-3,4-dicarboxylates compared to conventional heating, potentially leading to higher throughput and energy savings. google.com
In catalytic reactions, such as those employing palladium for cross-coupling, the choice of ligand, base, and solvent can have a profound effect on the reaction efficiency and selectivity. For the regioselective synthesis of polysubstituted furans, careful optimization of these parameters is essential to favor the formation of the desired 3,4-disubstituted isomer. rsc.orgiupac.org
The following table demonstrates the effect of catalyst concentration on the yield of 2,5-dimethylfuran-3,4-dicarboxylic acid, illustrating a key optimization parameter.
| HCl Concentration (N) | Heating Method | Yield of Dicarboxylic Acid (%) | Reference |
|---|---|---|---|
| 0.2 | Oil Bath | 58 | google.com |
| 0.5 | Oil Bath | 86 | google.com |
| 1.0 | Microwave | 24 | google.com |
| 3.0 | Oil Bath | ≥89 | google.com |
Scale-Up Considerations for Research and Pre-Pilot Studies
The transition from laboratory-scale synthesis to research and pre-pilot scale production of this compound presents several challenges that need to be addressed to ensure a safe, efficient, and economically viable process.
Reaction Conditions and Equipment: Scaling up reactions often requires a shift from glassware to more robust reactors. The heat and mass transfer characteristics of the larger equipment must be carefully considered to maintain consistent reaction conditions and avoid localized hot spots that could lead to side reactions or decomposition of the product. For exothermic reactions, efficient cooling systems are paramount. The choice of materials for the reactor and associated equipment is also critical to prevent corrosion, especially when using strong acids like hydrochloric acid.
Reagent Handling and Safety: The handling of larger quantities of reagents, some of which may be hazardous, requires stringent safety protocols. This includes appropriate personal protective equipment (PPE), well-ventilated work areas, and procedures for safe storage and transfer of chemicals. The potential for runaway reactions must be assessed, and appropriate control measures, such as quench systems, should be in place.
Product Isolation and Purification: The methods used for product isolation and purification at the laboratory scale, such as column chromatography, may not be practical or economical for larger quantities. Alternative methods like crystallization, precipitation, and extraction need to be developed and optimized for the pre-pilot scale. The choice of solvents for these processes should consider not only their effectiveness but also their environmental impact and ease of recovery and recycling.
The table below outlines key considerations for the scale-up of the synthesis of this compound.
| Area of Consideration | Key Factors |
|---|---|
| Reactor Design | Material compatibility, heat and mass transfer, mixing efficiency. |
| Process Safety | Handling of hazardous materials, control of exotherms, runaway reaction prevention. |
| Downstream Processing | Scalable purification methods (crystallization, extraction), solvent selection and recycling. |
| Economic Viability | Cost of raw materials, catalyst efficiency and recyclability, energy consumption. |
| Sustainability | Use of renewable feedstocks, waste minimization, green solvents. |
Chemical Reactivity and Derivatization Strategies of 2 Methylfuran 3,4 Dicarboxylic Acid
Functional Group Transformations of the Carboxylic Acid Moieties
The two carboxylic acid groups at the 3- and 4-positions of the furan (B31954) ring are the primary sites for a variety of functional group interconversions, including esterification, amidation, reduction, decarboxylation, and halogenation.
Esterification and Amidation Reactions for Derivative Synthesis
The carboxylic acid functionalities of 2-methylfuran-3,4-dicarboxylic acid readily undergo esterification and amidation to form the corresponding diesters and diamides. These derivatives are often synthesized to modify the compound's solubility, reactivity, or to serve as monomers for polymerization.
Esterification: The conversion of this compound to its diester derivatives is typically achieved through Fischer esterification. This method involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester. researchgate.netresearcher.life For example, reaction with methanol (B129727) or ethanol (B145695) would yield dimethyl 2-methylfuran-3,4-dicarboxylate and diethyl 2-methylfuran-3,4-dicarboxylate, respectively. These reactions are analogous to the well-established esterification of other dicarboxylic acids like adipic acid. researchgate.net
Amidation: The synthesis of diamides from this compound generally requires the activation of the carboxylic acid groups to facilitate nucleophilic attack by an amine. Common methods involve the use of coupling agents such as O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govacs.org These reagents form a highly reactive activated ester intermediate, which then readily reacts with a primary or secondary amine to form the corresponding amide. For instance, reacting this compound with two equivalents of an amine in the presence of a coupling agent would yield the N,N'-disubstituted-2-methylfuran-3,4-dicarboxamide. The direct thermal condensation of the carboxylic acid with an amine is generally not favored due to the formation of a stable ammonium (B1175870) carboxylate salt. acs.org Microwave-assisted synthesis in the presence of effective coupling reagents has also been shown to be a viable method for producing amides from furan-based carboxylic acids. acs.org
Table 1: Common Reagents for Esterification and Amidation
| Reaction | Reagent(s) | Product Type |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄, TsOH) | Diester |
| Amidation | Amine (Primary or Secondary), Coupling Agent (e.g., TBTU, EDCI) | Diamide |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid groups of this compound can be reduced to the corresponding diol, 3,4-bis(hydroxymethyl)-2-methylfuran. However, direct reduction of carboxylic acids requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). A more common and milder approach involves a two-step process: first, the dicarboxylic acid is converted to its diester derivative, which is then reduced to the diol using a reducing agent like LiAlH₄ or through catalytic hydrogenation. The reduction of the related dimethyl 3,4-furandicarboxylate to 3,4-bis(hydroxymethyl)furan (3,4-BHMF) is a known transformation. researchgate.netwikipedia.org This diol is a valuable monomer for the synthesis of polyesters with enhanced thermal stability. elsevierpure.com
Decarboxylation: The removal of one or both carboxylic acid groups from this compound can be achieved under specific conditions. The ease of decarboxylation is influenced by the stability of the resulting carbanion intermediate. While simple aliphatic carboxylic acids are resistant to decarboxylation, the presence of an electron-withdrawing group on the α-carbon can facilitate this reaction upon heating. researchgate.net For this compound, which can be considered a derivative of a β-keto acid due to the electronic nature of the furan ring, decarboxylation may proceed through a cyclic transition state upon heating, leading to the formation of 2-methylfuran-3-carboxylic acid or 2-methylfuran-4-carboxylic acid, and ultimately 2-methylfuran (B129897) with the loss of two molecules of carbon dioxide. elsevierpure.comresearchgate.net The Henkel reaction, which involves heating the potassium salt of a carboxylic acid, is another method that can lead to disproportionation, yielding both furan and furan dicarboxylic acids. nih.gov
Halogenation and Other Electrophilic/Nucleophilic Substitutions
The carboxylic acid groups can be converted to other functional groups through halogenation. The most common transformation is the conversion to acyl halides, which are more reactive intermediates for the synthesis of esters, amides, and other derivatives. This is typically achieved by treating the dicarboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). acs.org
Another potential reaction is the Hunsdiecker reaction, a decarboxylative halogenation. This reaction involves treating the silver salt of the carboxylic acid with a halogen (e.g., bromine) to yield an organohalide with one fewer carbon atom. While generally applicable, the success of this reaction can be influenced by the structure of the carboxylic acid. researchgate.net
Reactions Involving the Furan Ring System
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring, namely the methyl group and the two carboxylic acid groups, will influence the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Furan is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with reactions often proceeding under milder conditions. researchgate.net Substitution preferentially occurs at the C2 and C5 positions (the α-positions) because the cationic intermediate formed by attack at these positions is more stabilized by resonance (three resonance structures) compared to attack at the C3 or C4 positions (the β-positions), which results in a less stable intermediate (two resonance structures). wikipedia.org
In this compound, the 2-position is occupied by a methyl group, and the 3- and 4-positions by electron-withdrawing carboxylic acid groups. The methyl group is an activating, ortho-para directing group, while the carboxylic acid groups are deactivating, meta-directing groups. Considering the inherent reactivity of the furan ring, the most likely position for electrophilic attack would be the remaining unsubstituted α-position, which is C5. The electron-donating effect of the ring oxygen and the activating effect of the methyl group at C2 would direct the incoming electrophile to the C5 position. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the 5-substituted derivative.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reactant | Expected Major Product |
| Nitrating Mixture (HNO₃/H₂SO₄) | 5-Nitro-2-methylfuran-3,4-dicarboxylic acid |
| Bromine (Br₂) | 5-Bromo-2-methylfuran-3,4-dicarboxylic acid |
| Acyl Chloride/Lewis Acid (e.g., AlCl₃) | 5-Acyl-2-methylfuran-3,4-dicarboxylic acid |
Hydrogenation and Ring Opening Reactions
Hydrogenation: The furan ring can be reduced to a tetrahydrofuran (B95107) ring under catalytic hydrogenation conditions. This transformation is well-documented for the related 2,5-furandicarboxylic acid (FDCA), which can be hydrogenated to tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) using catalysts such as palladium on carbon (Pd/C). Similarly, this compound is expected to undergo hydrogenation to yield 2-methyltetrahydrofuran-3,4-dicarboxylic acid. The conditions for this reaction, such as temperature and pressure, can influence the extent of reduction and the potential for side reactions. Mild hydrogenation conditions are often employed to selectively reduce the furan ring without affecting the carboxylic acid groups.
Ring Opening: The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions. The presence of substituents on the furan ring can significantly influence the ease and outcome of this reaction. For this compound, treatment with strong acid could lead to protonation of the furan ring, followed by nucleophilic attack by water or another nucleophile present in the reaction mixture, ultimately resulting in the cleavage of the ring to form an open-chain dicarbonyl compound. The exact structure of the product would depend on the specific reaction conditions and the point of initial protonation and subsequent bond cleavage.
Diels-Alder and Related Pericyclic Reactions
The furan ring within this compound can function as a diene in Diels-Alder reactions, a class of pericyclic reactions that proceed through a cyclic transition state to form a six-membered ring. smolecule.commsu.edumasterorganicchemistry.com These [4+2] cycloaddition reactions are a powerful tool for constructing complex cyclic molecules with high stereospecificity. msu.edumasterorganicchemistry.com The reactivity of the furan diene is influenced by the electronic nature of its substituents. Typically, electron-donating groups on the furan enhance its reactivity, while electron-withdrawing groups, such as the carboxylic acids in the target molecule, render the diene less reactive. rsc.org
Despite the presence of deactivating carboxyl groups, studies on analogous furoic acids have shown that they can indeed participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. rsc.org The reaction rate can be significantly enhanced by using water as a solvent or by converting the carboxylic acids to their more electron-donating carboxylate salt forms. rsc.org For this compound, the reaction would involve the furan ring acting as a 4π-electron system and a dienophile providing the 2π-electron component, leading to the formation of an oxabicycloheptene derivative.
The regioselectivity and stereoselectivity of these reactions are critical considerations. Research on the closely related 2-methylfuran (2-MF) shows that its reactions with various dienophiles can yield both endo and exo products, with the ratio often depending on reaction temperature and the presence of catalysts. nih.gov For instance, while reactions at room temperature may yield a mixture of isomers, higher temperatures often favor the formation of the thermodynamically more stable exo isomer. nih.gov
Pericyclic reactions are a broad class of concerted reactions that also include electrocyclic reactions and sigmatropic rearrangements. msu.edulibretexts.org An electrocyclic reaction involves the formation of a sigma bond within a conjugated π-system to create a new ring. libretexts.orgebsco.com While Diels-Alder reactions are the most studied pericyclic reactions for furans, the potential for other pericyclic transformations with this compound derivatives exists, offering pathways to diverse molecular architectures.
Table 1: Diels-Alder Reaction with Furan Derivatives This table is illustrative, based on the reactivity of analogous furan compounds.
| Furan Diene | Dienophile | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Methylfuran | Maleimides | >60 °C | Exo-adduct | nih.gov |
| 2-Furoic Acid Salts | Maleimide | Water, Room Temp | Endo/Exo adduct | rsc.org |
| 2,5-Furandicarboxylic Acid | Benzyne | - | 1,4-Naphthalenedicarboxylic acid (after aromatization) | rsc.org |
Modifications at the Methyl Group
The methyl group at the C2 position of the furan ring offers a further site for chemical modification, distinct from the reactivity of the furan core and the carboxylic acid groups.
Oxidation and Functionalization of the Methyl Group
The benzylic-like methyl group on the furan ring can be oxidized to introduce new functional groups. Standard methods for the oxidation of aryl methyl groups to carboxylic acids can be applied. google.comorganic-chemistry.org These methods often involve strong oxidizing agents in acidic media. For example, a mixture of sulfuric acid with an oxidant like vanadium pentoxide or manganese dioxide can convert aryl methyl groups to the corresponding carboxylic acids at elevated temperatures. google.com This would transform this compound into furan-2,3,4-tricarboxylic acid. Other protocols utilize molecular oxygen with catalysts such as cobalt salts and a radical initiator. organic-chemistry.org
More controlled oxidation could potentially yield the corresponding alcohol (2-(hydroxymethyl)furan-3,4-dicarboxylic acid) or aldehyde (2-formylfuran-3,4-dicarboxylic acid). The choice of oxidant and reaction conditions is crucial for achieving selective functionalization without degrading the sensitive furan ring.
Radical Reactions
The methyl group is also susceptible to radical reactions, which proceed via free radical intermediates. utexas.edu Free radicals are highly reactive species with an unpaired electron. masterorganicchemistry.com A common radical reaction is free-radical halogenation, where a hydrogen atom on the methyl group is substituted with a halogen (e.g., bromine or chlorine) upon initiation by UV light or a radical initiator. This would produce a 2-(halomethyl)furan-3,4-dicarboxylic acid derivative.
These halogenated intermediates are valuable synthons for further derivatization. For example, they can undergo nucleophilic substitution reactions to introduce a variety of other functional groups or be used in the formation of organometallic reagents. The methyl radical itself is a planar species, and its chemistry is a cornerstone of many industrial and biological processes. taylorandfrancis.com
Synthesis and Characterization of Novel Derivatives and Analogues
The synthesis of derivatives from this compound allows for the fine-tuning of its chemical and physical properties. The two carboxylic acid groups are primary handles for derivatization, most commonly through esterification or amidation. For example, reaction with alcohols in the presence of an acid catalyst yields the corresponding diesters, such as dimethyl 2-methylfuran-3,4-dicarboxylate. lookchem.com A facile route to furan-3,4-dicarboxylic acid esters has been described starting from dimethylmaleic anhydride (B1165640), involving steps like NBS-bromination, intramolecular Mitsunobu ring closure, and oxidation. researchgate.net
Structure-Property Relationship Studies in Derivative Series
Structure-property and structure-activity relationship (SAR) studies are crucial for the rational design of new molecules with desired characteristics. By synthesizing a series of derivatives and evaluating their properties, correlations can be drawn between chemical structure and function.
For instance, in a study on related furan-based molecules, a series of esters and amides were prepared from [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid to investigate their potential as glycosidase inhibitors. nih.gov The results showed that the ethyl ester derivative was a selective inhibitor of β-galactosidases, demonstrating how a small structural change can significantly impact biological activity. nih.gov
Similarly, the physical properties of polymers derived from furan-based dicarboxylic acids are highly dependent on the structure of the monomer. Studies on polyesters made from 2,5-furandicarboxylic acid (an isomer of the title compound) and various diols have shown that the length and branching of the diol chain significantly affect the polymer's glass transition temperature, melting point, and mechanical properties. researchgate.net Analogous studies on derivatives of this compound could reveal how the placement of the carboxyl groups and the methyl substituent influences polymer characteristics. The structural difference between furan-2,4-dicarboxylic acid and furan-2,5-dicarboxylic acid has been shown to impact the linearity of the molecule, which in turn affects its suitability as a monomer for polyesters like those designed to mimic terephthalic acid. rsc.org
Table 2: Examples of Furan Derivative Series for Structure-Property Studies
| Parent Compound | Derivative Series | Property Investigated | Key Finding | Reference |
|---|---|---|---|---|
| [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid | Esters and amides | β-galactosidase inhibition | Ethyl ester showed selective inhibition. | nih.gov |
| 2,5-Furandicarboxylic acid | Polyesters with various aliphatic diols | Thermal and mechanical properties | Properties depend on the methylene (B1212753) unit number in the diol. | researchgate.net |
| Potassium-2-furoate | Isomeric furan dicarboxylic acids (2,4- and 2,5-) | Molecular structure | 2,4-FDCA has a more linear character than 2,5-FDCA. | rsc.org |
Design of Bifunctional and Polyfunctionalized Derivatives
The inherent structure of this compound, with its three distinct functional sites (two carboxyls, one methyl group on a furan core), makes it an excellent starting point for designing bifunctional and polyfunctionalized derivatives. These are molecules that contain multiple, often different, functional groups, enabling them to participate in several types of chemical interactions or possess multiple functionalities.
For example, selective esterification of one carboxylic acid group while converting the other to an amide would create a bifunctional molecule with distinct reactivity at each site. Further functionalization of the methyl group, as described in section 3.3, would introduce a third type of functional group, leading to a polyfunctionalized derivative.
The synthesis of [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]furan derivatives is an example of creating complex, polyfunctionalized molecules from a furan carboxylic acid precursor. nih.gov These compounds combine the furan scaffold with a highly functionalized, chiral iminosugar analogue, resulting in a new class of imino-C-nucleoside analogues with potential applications in medicinal chemistry. nih.gov Such synthetic strategies, applied to this compound, could yield novel molecules for materials science, catalysis, or pharmaceutical research.
Advanced Spectroscopic and Structural Elucidation Techniques in 2 Methylfuran 3,4 Dicarboxylic Acid Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-methylfuran-3,4-dicarboxylic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, NMR provides unambiguous evidence of the covalent framework and insights into the molecule's spatial arrangement.
For this compound, the key structural features to be confirmed by NMR are the substituted furan (B31954) ring, the methyl group, and the two carboxylic acid groups. The expected ¹H NMR spectrum would feature a singlet for the furan proton, a singlet for the methyl protons, and a broad singlet for the acidic protons of the carboxylic acid groups. The ¹³C NMR spectrum would show distinct signals for the methyl carbon, the furan ring carbons (including the oxygen-bound carbon, the methyl-substituted carbon, and the two carboxyl-substituted carbons), and the two carboxylic acid carbonyl carbons. The chemical shifts of these nuclei are influenced by the electronic environment created by the furan ring and the electron-withdrawing carboxylic acid groups. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | ~2.4 | ~14 |
| Furan C-H | ~7.5-8.0 | ~115-125 |
| Furan C-CH₃ | - | ~150-160 |
| Furan C-COOH (C3) | - | ~120-130 |
| Furan C-COOH (C4) | - | ~120-130 |
| Furan C-O | - | ~145-155 |
| -COOH | ~10-13 (broad) | ~165-175 |
Note: These are predicted values based on known substituent effects on furan rings and may vary depending on the solvent and experimental conditions.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this molecule, COSY is of limited use for structure elucidation due to the presence of only one furan proton and isolated methyl and carboxylic acid protons. However, it can be used to confirm the absence of couplings between these proton groups. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edunih.gov For this compound, it would show a cross-peak connecting the furan proton signal to its corresponding furan carbon signal, and another cross-peak linking the methyl protons to the methyl carbon. This provides direct evidence of the C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between carbons and protons (typically over two to three bonds). columbia.edu For this molecule, HMBC is critical for establishing the substitution pattern on the furan ring. Key expected correlations would include:
The methyl protons showing a correlation to the methyl-substituted furan carbon (C2) and the adjacent carboxyl-substituted furan carbon (C3).
The furan proton (H5) showing correlations to the furan carbons C3 and C4, as well as the oxygen-bound carbon (C2).
The carboxylic acid protons showing correlations to their respective carbonyl carbons and adjacent furan carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. In this compound, a NOESY experiment could reveal through-space interactions between the methyl protons and the furan proton, helping to define the preferred orientation of the substituents.
Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |
| HSQC | ¹H, ¹³C (¹JCH) | Furan H5 ↔ Furan C5; -CH₃ ↔ -CH₃ | Direct C-H connectivity |
| HMBC | ¹H, ¹³C (²⁻³JCH) | -CH₃ ↔ C2, C3; H5 ↔ C3, C4, C2 | Substitution pattern on the furan ring |
| NOESY | ¹H, ¹H (through space) | -CH₃ ↔ H5 | Spatial proximity and conformation |
Solid-State NMR Spectroscopy of this compound and Its Complexes
Solid-state NMR (ssNMR) spectroscopy provides valuable structural information for crystalline or amorphous solid samples, where solution NMR is not applicable. For this compound, ssNMR can reveal details about the molecular packing, intermolecular interactions, and polymorphism. escholarship.org
In the solid state, dicarboxylic acids often form hydrogen-bonded dimers or extended networks. rsc.org ¹³C cross-polarization magic-angle spinning (CP/MAS) ssNMR experiments can provide information on the number of crystallographically inequivalent molecules in the unit cell, as different molecular environments would lead to distinct sets of NMR signals. Furthermore, ssNMR can be used to study the protonation state of the carboxylic acid groups and the dynamics of hydrogen bonding. The analysis of quadrupolar nuclei like ¹⁷O (if isotopically enriched) can offer very sensitive probes of the local electronic environment and hydrogen bonding interactions within the carboxylic acid groups. escholarship.org
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy for Functional Group and Intermolecular Interaction Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups and skeletal structure. iitm.ac.in
For this compound, the IR spectrum is expected to be dominated by strong absorptions from the carboxylic acid groups. A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimers. orgchemboulder.com The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp band typically in the range of 1680-1720 cm⁻¹. orgchemboulder.com The C-O stretching and O-H bending vibrations will also be present in the fingerprint region. Vibrations associated with the furan ring, such as C-H stretching, C=C stretching, and ring breathing modes, are also expected. rsc.org
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The C=C stretching vibrations of the furan ring are expected to give strong Raman signals. The symmetric stretching of the carboxylic acid C=O bonds might also be more prominent in the Raman spectrum. Analysis of the low-frequency region in the Raman spectrum can provide information about lattice vibrations and intermolecular hydrogen bonding in the solid state. researchgate.net
Characteristic Vibrational Frequencies for this compound
| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid dimer) | 3300-2500 | Weak | Broad, Strong (IR) |
| C-H stretch (furan) | ~3100 | Moderate | Weak-Moderate |
| C-H stretch (methyl) | ~2950 | Moderate | Weak-Moderate |
| C=O stretch (carboxylic acid) | 1720-1680 | Moderate | Strong (IR) |
| C=C stretch (furan ring) | 1600-1450 | Strong | Moderate-Strong |
| O-H bend (in-plane) | 1440-1395 | Weak | Moderate |
| C-O stretch (carboxylic acid) | 1320-1210 | Weak | Strong (IR) |
| Furan ring breathing | ~1000-1100 | Strong | Weak |
| O-H bend (out-of-plane) | 950-910 | Weak | Broad, Moderate |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound, which allows for the unambiguous confirmation of its elemental composition (C₇H₆O₅). smolecule.com
Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). libretexts.orgresearchgate.net The cleavage of the bond between the carboxylic acid group and the furan ring can also occur.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Analysis
Tandem mass spectrometry (MS/MS) provides even more detailed structural information by isolating a specific ion (e.g., the molecular ion) and inducing further fragmentation. nih.govnih.gov This allows for the elucidation of fragmentation pathways and the confirmation of the connectivity of the molecule. For this compound, an MS/MS experiment would involve selecting the [M-H]⁻ or [M+H]⁺ ion and analyzing its fragmentation products. The sequential loss of CO₂ from the two carboxylic acid groups would be a key fragmentation pathway to monitor. The fragmentation of the furan ring itself can also provide diagnostic ions that confirm the core structure. nih.gov
Predicted Key Fragments in the Mass Spectrum of this compound (m/z)
| Fragment Ion | Proposed Structure/Loss |
| 170 | [M]⁺˙ (Molecular Ion) |
| 153 | [M - OH]⁺ |
| 125 | [M - COOH]⁺ |
| 126 | [M - CO₂]⁺˙ |
| 108 | [M - CO₂ - H₂O]⁺˙ |
| 81 | [M - 2COOH + H]⁺ or Furan ring fragments |
X-ray Crystallography for Single Crystal and Powder Diffraction Studies
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide definitive information on its molecular conformation, including bond lengths, bond angles, and torsion angles. smolecule.com
Crucially, it would reveal the nature of the intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups. smolecule.com This information is vital for understanding the physical properties of the solid material and for designing crystalline materials with desired properties (crystal engineering). Powder X-ray diffraction (PXRD) can be used to identify the crystalline phase of a bulk sample and to assess its purity. It is also a valuable tool for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
Crystal Structure Determination and Polymorphism Research
The determination of a compound's single-crystal X-ray structure is the definitive method for establishing its three-dimensional atomic arrangement, including bond lengths, bond angles, and the conformation of its constituent atoms. This technique provides foundational data for understanding a molecule's physical and chemical properties. A subsequent area of investigation, polymorphism, explores the ability of a compound to crystallize into multiple different crystal forms, each with unique packing arrangements and potentially different physicochemical properties.
Despite the importance of such studies, a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals no published single-crystal X-ray diffraction data for this compound. Consequently, crucial information such as its unit cell parameters, space group, and precise molecular geometry in the solid state remains undetermined.
Similarly, there are no published research findings on the polymorphism of this compound. The absence of a known crystal structure precludes studies into its different crystalline forms. Research into the polymorphism of the related compound furan-3,4-dicarboxylic acid, which lacks the 2-methyl group, has identified different polymorphic forms, highlighting the potential for such phenomena within this class of compounds. However, no equivalent studies have been reported for the title compound.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The solid-state architecture of a molecular crystal is governed by a complex network of intermolecular interactions. For this compound, the two carboxylic acid functional groups are expected to be primary drivers of the crystal packing through the formation of strong hydrogen bonds. Typically, carboxylic acids form well-defined hydrogen-bonded dimers, creating a characteristic R²₂(8) graph set motif.
Chiroptical Spectroscopic Methods for Chiral Derivatives
Chiroptical spectroscopic techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for studying the stereochemical properties of chiral molecules. These methods measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and solution-state conformation of enantiomers.
While this compound itself is achiral, the synthesis of chiral derivatives would open avenues for chiroptical analysis. Such derivatives could be synthesized, for example, by esterification with a chiral alcohol. However, a review of the current scientific literature indicates that no chiral derivatives of this compound have been synthesized or subjected to chiroptical spectroscopic analysis. Therefore, there are no research findings or data available on this topic. The development of chiral materials with strong chiroptical responses is a significant area of modern chemistry, but it has not yet been extended to derivatives of this specific compound.
Computational and Theoretical Chemistry Studies on 2 Methylfuran 3,4 Dicarboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic environment of a molecule. epa.govseejph.com These calculations help in understanding molecular stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. wur.nl The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. epa.gov A smaller gap generally suggests higher reactivity.
Table 1: Illustrative Frontier Molecular Orbital Energies and Gaps for Related Compounds This table presents data from related molecules to illustrate typical values, as specific data for 2-methylfuran-3,4-dicarboxylic acid is not available.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| 5,6-dimethyl-1H-benzo[d]imidazol-3-ium derivative (DDD) | PBEPBE/6-311G(d,p) | -0.160 | -0.086 | 0.074 | epa.gov |
| 2-methyl-1H-imidazol-3-ium derivative (MDD) | PBEPBE/6-311G(d,p) | -0.170 | -0.076 | 0.094 | epa.gov |
| Dimeric Pyrrole (B145914) | DFT | -1.93 (Fermi Level) | - | - | cetjournal.it |
| Dimeric 3-methyl furan (B31954) | DFT | -2.60 (Fermi Level) | - | - | cetjournal.it |
The acidity of this compound is determined by the two carboxylic acid groups. The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Computational methods can predict pKa values with considerable accuracy by calculating the Gibbs free energy change of the dissociation reaction. nih.govnih.gov
For dicarboxylic acids, the pKa values for the first and second proton dissociations are distinct. The proximity of the two carboxyl groups means the dissociation of the first proton is enhanced (lower pKa) due to the electron-withdrawing inductive effect of the second carboxylic group. Conversely, the second proton is harder to remove (higher pKa) due to the electrostatic repulsion from the newly formed carboxylate anion.
A relevant experimental study on a similar compound, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, provides measured pKa values that can serve as a valuable reference. researchgate.net This study assigned pKa values of 3.2 and 3.6 to the two carboxylic acid groups, highlighting the influence of the molecular structure on acidity. researchgate.net For this compound, the two carboxyl groups are directly attached to the furan ring at adjacent positions, which would likely lead to a more pronounced difference between the first and second pKa values compared to the reference compound where one carboxyl group is on a propanoic acid side-chain.
Table 2: Predicted and Experimental Acidity Data for Related Carboxylic Acids This table includes experimental data for a closely related furan dicarboxylic acid to estimate the potential pKa range.
| Compound | Site | pKa Value | Method | Reference |
|---|---|---|---|---|
| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid | Ring COOH | 3.2 | Experimental (Titration) | researchgate.net |
| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid | Side-chain COOH | 3.6 | Experimental (Titration) | researchgate.net |
The furan oxygen atom possesses lone pairs and can act as a basic site, undergoing protonation in the presence of a very strong acid.
Computational modeling is essential for mapping the reaction pathways of chemical transformations, such as decarboxylation or anhydride (B1165640) formation, which are relevant for dicarboxylic acids. These models calculate the energy changes along a reaction coordinate, identifying intermediates and, crucially, the high-energy transition states that determine the reaction rate. wayne.edu
For instance, studies on the enzymatic decarboxylation of 2,5-furandicarboxylic acid (FDCA), an isomer of the title compound, have used quantum chemical calculations to elucidate the reaction mechanism, showing a nucleophilic attack pathway. wayne.edu Thermal decomposition of furan derivatives like furfural (B47365) has also been extensively modeled, revealing complex pathways involving ring-opening and carbene intermediates. nih.gov A potential reaction for this compound is intramolecular dehydration upon heating to form a cyclic anhydride, a common reaction for dicarboxylic acids where the carboxyl groups are in close proximity. Modeling this reaction would involve calculating the energy barrier for the nucleophilic attack of one carboxylic acid's hydroxyl group on the other's carbonyl carbon, followed by the elimination of water.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its properties and interactions. Conformational analysis explores the different spatial arrangements of atoms, while molecular dynamics simulations model the molecule's movement over time.
A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric parameters. acs.orgresearchgate.net By mapping the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers to rotation between them (saddle points or transition states).
For this compound, the key degrees of freedom are the rotation of the two carboxylic acid groups around their single bonds to the furan ring. The PES would reveal the preferred orientations of these groups relative to each other and to the methyl group. Intramolecular hydrogen bonding between the adjacent carboxylic acid groups is highly probable, which would significantly influence the shape of the PES and stabilize specific planar or near-planar conformations. Studies on the crystal structure of the parent compound, furan-3,4-dicarboxylic acid, show that intermolecular hydrogen bonding dictates the packing in the solid state, forming chain-like structures. In an isolated molecule, this hydrogen-bonding propensity would manifest as a strong intramolecular interaction.
The interaction of a molecule with its solvent can profoundly affect its conformation, reactivity, and properties. Molecular dynamics (MD) simulations are a powerful tool for studying these effects by modeling the explicit interactions between the solute (this compound) and a large number of solvent molecules.
In an aqueous environment, the carboxylic acid groups would form strong hydrogen bonds with water molecules, stabilizing the molecule in solution. The solubility and solvation structure would be a balance between these favorable hydrophilic interactions and the more hydrophobic nature of the furan ring and methyl group. The arrangement of water molecules around the solute, known as the solvation shell, can be analyzed through MD simulations to understand solubility and the stabilization of different ionic forms (carboxylate anions).
In the solid state, intermolecular interactions are paramount. As observed in the crystal structure of furan-3,4-dicarboxylic acid, the dominant interaction is the formation of hydrogen-bonded chains between the carboxylic acid groups of adjacent molecules. This type of strong, directional interaction is expected to be the primary organizing force in the crystal lattice of this compound as well, likely leading to well-ordered crystalline structures.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For derivatives of this compound, QSAR/QSPR studies could be instrumental in predicting their potential as therapeutic agents, corrosion inhibitors, or materials with specific characteristics.
While specific QSAR/QSPR studies on this compound derivatives are not extensively documented in publicly available literature, the methodologies applied to other furan-containing compounds provide a clear blueprint for future research. For instance, QSAR studies on furanone derivatives have been used to identify potential cyclooxygenase-2 (COX-2) inhibitors researchgate.net. Similarly, QSPR models have been developed for furan derivatives to predict their efficacy as corrosion inhibitors for mild steel digitaloceanspaces.comresearchgate.netunram.ac.id.
The development of a QSAR/QSPR model for derivatives of this compound would typically involve the following steps:
Data Set Preparation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., enzyme inhibition, antimicrobial activity) or a specific property (e.g., solubility, corrosion inhibition) would be experimentally determined.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each derivative. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Related to the 3D structure of the molecule, such as molecular volume and surface area.
Electronic descriptors: Describing the electronic properties, such as dipole moment, partial charges, and frontier molecular orbital energies (HOMO and LUMO).
Physicochemical descriptors: Such as lipophilicity (logP) and polarizability.
Model Development and Validation: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be employed to build a mathematical relationship between the calculated descriptors and the observed activity/property. The predictive power of the resulting model would then be rigorously validated using internal and external validation techniques.
The insights gained from such models could guide the design of new derivatives of this compound with enhanced activities or desired properties. For example, a QSAR model might reveal that increasing the steric bulk at a particular position of the furan ring while maintaining a certain electronic distribution is crucial for improved biological activity.
Table 1: Illustrative Descriptors for QSAR/QSPR Modeling of this compound Derivatives
| Descriptor Type | Example Descriptors | Potential Application |
| Topological | Wiener Index, Randić Index | Predicting general structural relationships to activity. |
| Geometrical | Molecular Volume, Surface Area | Understanding steric requirements for receptor binding. |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Correlating with reactivity and interaction mechanisms. |
| Physicochemical | LogP, Molar Refractivity | Predicting membrane permeability and bioavailability. |
Ligand-Protein/Receptor Interaction Modeling for Mechanistic Biological Research
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as a derivative of this compound, and a biological macromolecule, typically a protein or a nucleic acid. These methods provide detailed insights into the binding mode, affinity, and the key intermolecular interactions that stabilize the ligand-receptor complex, which is crucial for understanding the mechanism of action at a molecular level.
A typical ligand-protein interaction modeling study for a derivative of this compound would proceed as follows:
Target Identification and Preparation: Based on the desired therapeutic area, a specific protein target is chosen. The 3D structure of the protein is obtained from a repository like the Protein Data Bank (PDB) and prepared for docking by adding hydrogen atoms and assigning charges.
Ligand Preparation: The 3D structure of the this compound derivative is generated and optimized to its lowest energy conformation.
Molecular Docking: The ligand is "docked" into the active site of the protein using a docking algorithm. This process explores various possible orientations and conformations of the ligand within the binding pocket and scores them based on their predicted binding affinity.
Analysis of Binding Interactions: The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues.
Molecular Dynamics Simulations: To further refine the docked pose and to study the stability and dynamics of the ligand-protein complex over time, molecular dynamics simulations can be performed.
These studies can reveal why certain derivatives are more active than others and can guide the rational design of new compounds with improved binding affinity and selectivity. For instance, if a docking study reveals that one of the carboxylic acid groups of this compound forms a crucial hydrogen bond with a specific amino acid in the receptor's active site, modifications that enhance this interaction could lead to more potent compounds.
Table 2: Potential Protein Targets and Key Interacting Residues for this compound Derivatives
| Potential Protein Target | Therapeutic Area | Key Interacting Amino Acid Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Arginine, Tyrosine, Serine |
| DNA Gyrase | Antibacterial | Aspartate, Glycine, Serine |
| Tyrosine Kinase | Anticancer | Lysine, Aspartate, Threonine |
| Aldose Reductase | Diabetic Complications | Histidine, Tyrosine, Tryptophan |
Applications of 2 Methylfuran 3,4 Dicarboxylic Acid in Advanced Materials Science Research
Role as a Monomer in Polymer Synthesis and Polymerization Chemistry
The bifunctional nature of 2-methylfuran-3,4-dicarboxylic acid, possessing two carboxylic acid groups, makes it a prime candidate for use as a monomer in step-growth polymerization to produce polyesters and polyamides. The presence of the methyl group and the specific substitution pattern on the furan (B31954) ring are expected to influence the resulting polymer properties, such as thermal stability, solubility, and crystallinity.
Polyester (B1180765) and Polyamide Synthesis from this compound
Polyesters are typically synthesized through the condensation reaction of a dicarboxylic acid with a diol. epa.gov For instance, polyesters derived from 3,4-bis(hydroxymethyl)furan, the diol corresponding to furan-3,4-dicarboxylic acid, have been shown to possess higher thermal stability compared to their 2,5-substituted counterparts. bohrium.com This suggests that polyesters synthesized from this compound and various diols could also exhibit unique thermal properties. The general reaction for polyester synthesis is depicted below:
n HOOC-R-COOH + n HO-R'-OH → [-OC-R-COO-R'-O-]n + 2n H₂O
Polyamides are formed through the condensation of a dicarboxylic acid with a diamine. rsc.org Research on furan-based polyamides has demonstrated that both 2,5- and 3,4-furandicarbonyl compounds can be reacted with aromatic diamines to produce polyamides with good thermal stability. unimelb.edu.au The synthesis of poly(hexamethylene furanamide) (PA6F) from 2,5-furandicarboxylic acid has been investigated, showing high glass transition temperatures and mechanical properties comparable to petroleum-based polyamides. researchgate.net It is therefore reasonable to expect that this compound could react with various diamines to form novel polyamides.
A hypothetical reaction for the synthesis of a polyamide from this compound and a generic diamine is as follows:
n HOOC-(C₅H₂O(CH₃))-COOH + n H₂N-R'-NH₂ → [-OC-(C₅H₂O(CH₃))-CO-NH-R'-NH-]n + 2n H₂O
The properties of the resulting polymers would be highly dependent on the choice of the comonomer (diol or diamine). A table of potential diol and diamine comonomers for polymerization with this compound is provided below.
| Potential Diol Comonomers | Potential Diamine Comonomers |
| Ethylene (B1197577) glycol | 1,4-Diaminobutane |
| 1,3-Propanediol | 1,6-Diaminohexane |
| 1,4-Butanediol | p-Phenylenediamine |
| 1,6-Hexanediol | m-Phenylenediamine |
| 3,4-Bis(hydroxymethyl)furan | 1,4-Cyclohexanediamine |
Copolymerization Strategies and Material Property Modulation
Copolymerization is a powerful technique to tailor the properties of polymers. By incorporating a third monomer into the polymerization of this compound with a diol or diamine, it would be possible to modulate the material's properties. For example, the introduction of a flexible aliphatic dicarboxylic acid could enhance the flexibility and reduce the melting point of the resulting copolyester or copolyamide. Conversely, the inclusion of a rigid aromatic comonomer could increase the glass transition temperature and mechanical strength.
Studies on copolyesters based on 2,5-furandicarboxylic acid have shown that copolymerization can effectively modify thermal properties, gas barrier properties, and mechanical performance. researchgate.netacs.org For example, the copolymerization of 2,5-furandicarboxylic acid with ethylene glycol and 1,4-butylene glycol allows for the tuning of thermal properties by varying the molar ratio of the diols. cam.ac.uk Similarly, copolyesters of 3,4-bis(hydroxymethyl)furan with different furan dicarboxylate isomers and aliphatic diols have been synthesized, demonstrating that the choice of comonomers significantly impacts the polymer's crystallinity and thermal transitions. bohrium.com
These findings strongly suggest that copolymerization strategies involving this compound could be a fruitful area of research for developing new bio-based polymers with a wide range of tunable properties.
Utilization as a Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The two carboxylate groups of this compound make it an excellent candidate for use as an organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs). The geometry of the ligand, with the carboxylic acid groups positioned at the 3 and 4 positions of the furan ring, would likely lead to the formation of unique network topologies compared to those derived from its linear 2,5-isomer.
Design and Synthesis of Novel MOF/CP Architectures
While there is no specific research detailing the use of this compound as a ligand for MOF synthesis, extensive work has been done with its isomer, 2,5-furandicarboxylic acid (FDCA). sigmaaldrich.com FDCA has been used to synthesize a variety of MOFs with different transition metals, leading to diverse structures, including interpenetrated 3D frameworks and 1D zig-zag chains. rsc.org For example, a zirconium-based MOF, Zr-CAU-28, was synthesized using FDCA under green conditions, resulting in a framework with a kagome-like topology and large hexagonal channels. acs.org
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker. researchgate.net By analogy, reacting this compound with various metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺, Mn²⁺) under different solvothermal conditions could lead to a new family of MOFs with novel architectures. The methyl group on the furan ring could also play a role in the final structure, potentially influencing the packing of the frameworks and the pore environment.
A hypothetical reaction for the synthesis of a MOF using this compound is:
x Mⁿ⁺ + y HOOC-(C₅H₂O(CH₃))-COOH → [Mₓ(OOC-(C₅H₂O(CH₃))-COO)ᵧ]·(solvent)
Investigation of Gas Sorption and Separation Properties in MOFs
The porosity of MOFs makes them highly promising materials for gas storage and separation. rsc.org The pore size, shape, and surface chemistry of a MOF determine its affinity for different gas molecules. While no experimental gas sorption data exists for MOFs based on this compound, studies on MOFs constructed from 2,5-furandicarboxylic acid provide valuable insights.
For example, a calcium-based MOF derived from FDCA, denoted MUT-13, has been computationally screened for its performance in adsorbing various gases, including CO₂, H₂, and CH₄. unimelb.edu.au Another study on Zr-CAU-28, the FDCA-based MOF, reported a specific surface area of 1006 m²/g and a micropore volume of 0.42 cm³/g, indicating its potential for gas sorption. acs.org The introduction of the methyl group and the different connectivity of this compound would likely result in MOFs with distinct pore characteristics and, consequently, different gas sorption and separation behaviors. The potential for these materials in applications such as carbon capture or hydrogen storage warrants further investigation.
A comparative table of gas sorption properties for MOFs based on furan-dicarboxylic acid analogs is presented below.
| MOF | Ligand | Metal Ion | BET Surface Area (m²/g) | Gases Studied |
| Co/Ni-MOF | 2,5-Furandicarboxylic acid | Co²⁺/Ni²⁺ | 128 rsc.org | N₂ rsc.org |
| Zr-CAU-28 | 2,5-Furandicarboxylic acid | Zr⁴⁺ | 1006 acs.org | N₂ acs.org |
| MUT-13 (simulated) | 2,5-Furandicarboxylic acid | Ca²⁺ | Not reported | CO₂, H₂, CH₄, N₂, C₂H₂ unimelb.edu.au |
Catalytic Activity of MOF-Based Materials Incorporating this compound Ligands
MOFs can serve as heterogeneous catalysts due to the presence of catalytically active sites, which can be the metal nodes, the organic linkers, or encapsulated guest molecules. researchgate.net While there is no direct research on the catalytic activity of MOFs derived from this compound, the broader field of furan-based MOFs has shown promise.
For instance, MIL-100(Fe), a well-known MOF, has been investigated as a catalyst for the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid. bohrium.com Furthermore, Zr-based MOFs have been shown to be active catalysts for the transfer hydrogenation of furfural (B47365) to furfuryl alcohol, with the catalytic activity being influenced by the metal node coordination. acs.org
The furan ring and the carboxylic acid groups in this compound could potentially participate in catalytic reactions. The metal centers within a MOF constructed from this ligand could act as Lewis acid sites, while the furan oxygen could act as a Lewis base. The specific arrangement of these functionalities within the MOF structure would be crucial for its catalytic performance. The investigation of such MOFs in various catalytic transformations, such as condensation reactions, oxidations, or reductions, represents a promising avenue for future research.
Precursor in Supramolecular Chemistry and Self-Assembly Systems
This compound is a molecule of significant interest in supramolecular chemistry due to its distinct structural features. The molecule incorporates a rigid furan ring, which provides a defined geometric scaffold, and two carboxylic acid groups, which are excellent hydrogen-bond donors and acceptors. This combination allows it to act as a versatile building block, or tecton, for the construction of larger, well-ordered supramolecular architectures through non-covalent interactions.
Hydrogen-Bonded Assemblies
The capacity of this compound to form predictable and robust hydrogen-bonded networks is central to its use in crystal engineering and the design of self-assembling systems. The two carboxylic acid groups are the primary drivers of this behavior. Carboxylic acids are well-known to form highly stable, dimeric "supramolecular synthons" through pairs of O-H···O hydrogen bonds.
In the solid state, this compound can organize into various extended structures. The relative orientation of the carboxylic acid groups, dictated by their substitution on the furan ring, influences the geometry of these assemblies. This can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. nih.govijcm.ir The presence of the furan ring's oxygen atom and the methyl group can also introduce weaker C-H···O interactions, which further stabilize and direct the packing of these assemblies in the crystal lattice. ijcm.ir The interplay between the strong carboxylic acid dimers and other weaker interactions determines the final supramolecular architecture. For instance, in related furan-dicarboxylic acid solvates, hydrogen bonds readily form between the carboxylic acid's hydroxy H-atom and acceptor atoms in solvent molecules, demonstrating the compound's strong hydrogen-bonding potential. nih.gov
Table 1: Common Hydrogen-Bonding Motifs in Carboxylic Acid-Based Assemblies
| Motif | Description | Typical Geometry |
|---|---|---|
| R²₂(8) Dimer | A cyclic motif where two carboxylic acid groups form a pair of hydrogen bonds. | Centrosymmetric, planar 8-membered ring. |
| C(4) Chain | A catemeric motif where carboxylic acid groups on adjacent molecules bond in a head-to-tail fashion. | Forms one-dimensional chains. |
| R²₂(4) Motif | A cyclic motif often involving a dicarboxylic acid and another molecule, such as a diamine. | Forms a 4-membered ring, often seen in co-crystals. nih.gov |
| O-H···N Bonds | Hydrogen bonds formed between the carboxylic acid proton and a nitrogen-containing molecule. | Key interaction in building multi-component structures. ijcm.ir |
This interactive table summarizes the primary ways this compound can interact via hydrogen bonds to form larger structures.
Host-Guest Chemistry
The rigid and functionalized nature of this compound makes it an excellent candidate for constructing host frameworks capable of encapsulating smaller guest molecules. This is most prominently realized in the field of Metal-Organic Frameworks (MOFs). wpi.edu
MOFs are crystalline, porous materials constructed from metal ions or clusters (nodes) linked together by organic molecules (ligands or linkers). wpi.edumun.ca this compound can serve as the organic linker, with its two carboxylate groups coordinating to metal centers. mdpi.comresearchgate.net The geometry of the furan ring and the length and angle between the carboxylate groups dictate the topology, pore size, and surface area of the resulting MOF. nih.gov These frameworks have exceptionally high surface areas and tunable pore environments, making them ideal hosts for a variety of guest molecules. wpi.edu
The applications of such MOFs in host-guest chemistry are extensive and include:
Gas Storage and Separation: The pores within the MOF can be tailored to selectively adsorb certain gases, such as carbon dioxide or hydrogen, based on size, shape, and chemical affinity. google.com
Molecular Sensing: The inclusion of a guest molecule within the MOF's pores can trigger a detectable change in the framework's physical properties, such as fluorescence, enabling its use as a sensor. wpi.edu
Catalysis: The MOF can act as a "nanoreactor," confining reactants within its pores and potentially enhancing reaction rates or selectivity. wpi.edu
Table 2: Properties of MOFs Derived from Dicarboxylic Acid Linkers
| Property | Description | Relevance of this compound |
|---|---|---|
| Porosity | The volume of the framework that is accessible to guest molecules. | The rigid furan core helps create permanent, non-collapsible pores. wpi.edu |
| Surface Area | The total area of the framework's internal surfaces. | High surface area is crucial for applications like gas adsorption. nih.gov |
| Tunability | The ability to modify the pore size and chemistry by changing the linker or metal node. | The methyl group provides a point for further functionalization to alter pore chemistry. |
| Selectivity | The ability of the host to preferentially bind specific guest molecules. | The specific geometry and functional groups of the linker influence host-guest interactions. wpi.edu |
This interactive table outlines the key features of Metal-Organic Frameworks and the potential contribution of this compound as a building block.
Applications in Functional Coatings and Composites Research
In materials science, furan-based monomers are gaining attention as sustainable alternatives to petroleum-derived chemicals for the synthesis of high-performance polymers. rsc.org this compound, as a difunctional monomer, is a valuable precursor for creating polymers like polyesters and polyamides, which can be used in advanced functional coatings and composite materials.
When used in polymerization, the two carboxylic acid groups can react with diols to form polyesters or with diamines to form polyamides. The rigid furan ring, when incorporated into the polymer backbone, imparts desirable thermal and mechanical properties. Research on analogous furan-dicarboxylic acids has shown that they can be used to create thermosetting resins. researchgate.net For instance, furan-based dimethacrylate resins, after being cured, form rigid thermosets with high glass transition temperatures (Tg) and excellent thermal stability. researchgate.net
Functional Coatings: Polymers derived from this compound can be formulated into coatings that offer enhanced scratch resistance, chemical inertness, and thermal stability. The furan moiety can contribute to improved adhesion to various substrates and provide a barrier against moisture and corrosive agents.
Composite Materials: As a matrix material, polymers based on this furanic monomer can be reinforced with fibers (e.g., glass, carbon) to create lightweight and strong composites. The rigidity of the furan ring in the polymer matrix enhances the load transfer from the matrix to the reinforcing fibers, resulting in materials with high strength-to-weight ratios suitable for various applications. Biomass-derived thermosets, including those from furans, are actively researched for use in composite materials. researchgate.net
Table 3: Potential Properties of Polymers Derived from Furan-Based Dicarboxylic Acids
| Polymer Type | Monomers | Potential Properties | Application Area |
|---|---|---|---|
| Polyester | This compound + Diol | High Tg, thermal stability, mechanical rigidity. | Protective coatings, composite matrix. |
| Polyamide | This compound + Diamine | High strength, chemical resistance, high service temperature. | Engineering plastics, high-performance fibers. |
| Thermoset Resin | Methacrylated derivative of furan diol | Excellent cross-linking, high thermal stability (up to 375 °C). researchgate.net | Adhesives, composite binders, coatings. |
This interactive table illustrates the types of polymers that can be synthesized from this compound and their expected properties relevant to coatings and composites.
Integration of 2 Methylfuran 3,4 Dicarboxylic Acid in Advanced Organic Synthesis Methodologies
Utilization as a Building Block for Complex Heterocyclic Compound Synthesis
The inherent reactivity of the furan (B31954) ring, coupled with the directing effects of its substituents, positions 2-methylfuran-3,4-dicarboxylic acid as a valuable starting material for the synthesis of more elaborate heterocyclic structures. The electron-donating methyl group and the electron-withdrawing dicarboxylic acid functionalities on the furan core create a unique electronic and steric environment that can be exploited for selective transformations.
Synthesis of Furan-Fused Ring Systems
While direct examples of the use of this compound in the synthesis of furan-fused ring systems are not extensively documented in the literature, the reactivity of its functional groups suggests several potential pathways. The dicarboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, or acid chlorides, which can then participate in intramolecular cyclization reactions.
For instance, conversion of the dicarboxylic acid to a diester, followed by reduction to the corresponding diol, would furnish a 3,4-bis(hydroxymethyl)-2-methylfuran. This intermediate could then undergo acid-catalyzed cyclization or other condensation reactions with suitable reagents to form fused systems. Another approach could involve the conversion of the dicarboxylic acid to a cyclic anhydride (B1165640), which could then serve as a dienophile in Diels-Alder reactions or undergo ring-opening and subsequent cyclization to generate fused heterocyclic frameworks. The synthesis of various furan-fused polyheterocyclic systems often relies on the strategic functionalization and cyclization of furan precursors. nih.gov
A general strategy for the synthesis of furan-3,4-dicarboxylic acid derivatives has been described, which could be adapted for the 2-methyl substituted analogue. This involves the bromination of dimethylmaleic anhydride, followed by treatment with aqueous potassium hydroxide (B78521) to yield bis(hydroxymethyl)maleic anhydride. An intramolecular Mitsunobu ring closure, followed by esterification and oxidation, furnishes the furan-3,4-dicarboxylate esters. researchgate.net Such a synthetic route provides access to the core structure, which can then be further elaborated.
Precursor to Pyrroles, Thiophenes, and Pyridines via Ring Transformation
The transformation of the furan ring into other five- or six-membered heterocycles is a well-established strategy in organic synthesis. These transformations typically involve ring-opening of the furan, followed by cyclization with a suitable heteroatom source.
Pyrroles: The conversion of furans to pyrroles can often be achieved by treating the furan with ammonia (B1221849) or primary amines under various conditions, often at elevated temperatures and pressures, and sometimes in the presence of a catalyst. For this compound, the dicarboxylic acid groups could potentially facilitate this transformation by first forming an ammonium (B1175870) salt or an amide, which upon heating could undergo intramolecular cyclization and dehydration to yield a substituted pyrrole-3,4-dicarboxylic acid. The synthesis of 3-methyl-pyrrole-2,4-dicarboxylic acid derivatives has been explored in the context of developing non-competitive antagonists for the mGluR1 receptor, highlighting the interest in substituted pyrrole (B145914) dicarboxylic acids. synthonix.comumich.edu
Thiophenes: The synthesis of thiophenes from furans is typically accomplished by reaction with a sulfurizing agent, such as hydrogen sulfide (B99878) or phosphorus pentasulfide, often in the gas phase at high temperatures or in solution with a catalyst. The dicarboxylic acid groups of this compound might require protection or conversion to less reactive esters prior to such a transformation to avoid side reactions. The development of manufacturing routes for substituted thiophenecarboxylic acids as building blocks for insecticides demonstrates the industrial relevance of such compounds. beilstein-journals.org
Pyridines: The conversion of furans to pyridines, a type of ring expansion reaction, is generally more complex and often involves a Diels-Alder reaction with a suitable dienophile followed by rearrangement or fragmentation of the resulting adduct. Alternatively, ring transformation of pyran derivatives can lead to pyridines. researchgate.net For this compound, a potential, though speculative, route could involve its conversion to a pyranone intermediate, which could then be transformed into a pyridine (B92270) derivative. Three-component ring transformations of dinitropyridone with a ketone and a nitrogen source have been shown to produce nitropyridines, illustrating the complexity of such ring interconversions. nih.gov
Role as a Chiral Auxiliary or Precursor to Chiral Ligands in Asymmetric Synthesis
The field of asymmetric synthesis heavily relies on the use of chiral auxiliaries and ligands to control the stereochemical outcome of reactions. uwindsor.ca Chiral molecules containing rigid heterocyclic backbones are often excellent candidates for these roles. While there is no direct evidence in the literature of this compound being used as a chiral auxiliary or a precursor to chiral ligands, its structure possesses features that could be exploited for such purposes.
The dicarboxylic acid functionality allows for the attachment of chiral amines or alcohols, potentially leading to the formation of chiral amides or esters. These derivatives could then be investigated as chiral ligands for metal-catalyzed asymmetric reactions. The rigidity of the furan ring could provide a well-defined steric environment around the metal center, which is crucial for effective stereochemical control. The synthesis of new chiral oxazolidinones as potential chiral auxiliaries from readily available amino acids demonstrates the general approach of creating such control elements. nih.gov
Furthermore, the dicarboxylic acid could be used to synthesize chiral metal-organic frameworks (MOFs). For instance, flexible and rigid dicarboxylic acids have been used to assemble both achiral and chiral 3D cobalt(II) MOFs. rsc.org The chirality in such systems can arise from the coordination of the dicarboxylic acid ligand to the metal centers in a helical fashion.
Applications in Multi-Component Reactions (MCRs) and Cascade Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. organic-chemistry.org Similarly, cascade reactions, involving two or more sequential transformations in a one-pot process, offer significant advantages in terms of reduced workup and purification steps.
Although no specific MCRs or cascade processes involving this compound have been reported, its bifunctional nature makes it a theoretically interesting candidate for such reactions. The two carboxylic acid groups could potentially react with different components in an MCR, leading to the formation of highly functionalized and complex molecules. For example, in a Passerini or Ugi reaction, the dicarboxylic acid could act as the acid component, potentially leading to the formation of bis-adducts or polymeric structures. The use of various building blocks in MCRs to create libraries of compounds with diverse scaffolds is a common strategy in drug discovery. nih.gov
Cascade reactions initiated by the functional groups of this compound are also conceivable. For instance, esterification of one carboxylic acid group followed by a Curtius rearrangement of the other could initiate a cascade leading to a urethane-functionalized furan ester. The synthesis of furan derivatives via cascade reactions catalyzed by solid acids has been demonstrated for related compounds like 2-methylfuran (B129897), highlighting the potential for such processes. researchgate.net
Development of Novel Reagents and Catalysts Based on this compound Derivatives
The development of novel reagents and catalysts is a continuous endeavor in organic chemistry, aimed at improving reaction efficiency, selectivity, and scope. The unique substitution pattern of this compound could serve as a foundation for the design of new chemical tools.
The dicarboxylic acid moiety can be converted into a range of other functional groups, which could then be tailored to act as specific reagents. For example, conversion to the corresponding diacyl chloride would provide a bifunctional acylating agent.
In the realm of catalysis, the dicarboxylic acid could be used as a ligand for metal catalysts. The formation of stable chelate complexes with various metals could lead to catalysts with unique reactivity and selectivity. For instance, the synthesis of renewable 2-methylfuran from furfural (B47365) often employs metal catalysts, and the development of new ligand systems is an active area of research. researchgate.netrsc.org Furthermore, the dicarboxylic acid could be incorporated into larger macromolecular structures, such as polymers or dendrimers, to create recyclable catalysts. The development of catalysts for the production of furan-2,5-dicarboxylic acid (FDCA), a related compound, is a testament to the importance of catalyst innovation in furan chemistry. mdpi.comnih.gov
Mechanistic Biological Investigations Involving 2 Methylfuran 3,4 Dicarboxylic Acid and Its Derivatives in Vitro & Cellular Research
Enzyme Inhibition and Activation Studies (in vitro, biochemical pathways)
There is currently no available scientific literature detailing the in vitro inhibition or activation of specific enzymes by 2-methylfuran-3,4-dicarboxylic acid. While some furan (B31954) derivatives have been investigated as enzyme inhibitors, such as xanthine (B1682287) oxidase inhibitors, these studies have focused on different molecular structures. nih.gov Research into how this compound may interact with key enzymes in biochemical pathways has not been published.
Receptor Binding and Signaling Pathway Modulation Research (cellular and molecular level)
No studies reporting the binding of this compound to specific cellular receptors or the modulation of signaling pathways were identified. Research on other furan derivatives has shown engagement with various receptors, but this is not specific to the 3,4-dicarboxylic acid variant. nih.gov
Investigation of Antioxidant Mechanisms and Radical Scavenging Activity (in vitro models)
While furan derivatives, in general, have been noted for their potential antioxidant and radical scavenging properties, specific in vitro studies quantifying these effects for this compound are absent from the scientific record. researchgate.net Studies on other furan derivatives often attribute antioxidant activity to the furan ring's ability to donate electrons or hydrogen atoms, but the influence of the methyl and dicarboxylic acid groups at the 2, 3, and 4 positions of this specific compound has not been experimentally determined. researchgate.net
Antimicrobial Activity Studies (in vitro, mechanistic pathways)
The antimicrobial potential of this compound against various bacterial or fungal strains has not been reported in the available literature. Numerous studies have demonstrated the antimicrobial effects of other furan derivatives, with activity dependent on the specific nature and position of substituents on the furan core. ijabbr.comutripoli.edu.ly However, no such data exists for this compound.
Molecular Interactions with Biomolecules
Direct studies on the molecular interactions of this compound with biomolecules such as proteins or nucleic acids are not available. One vendor of the chemical suggests that preliminary studies indicate potential interactions with enzymes or receptors, but concedes that detailed mechanistic studies are required to elucidate these interactions. smolecule.com It is important to note that this information is not from a peer-reviewed scientific publication.
Cellular Uptake and Subcellular Localization Studies (in vitro cell lines)
There is no published research on the cellular uptake, transport mechanisms, or subcellular localization of this compound in any in vitro cell lines. Understanding how this compound enters cells and where it localizes is crucial for determining its potential biological effects, but this foundational research has not yet been made public.
Advanced Analytical Method Development for Research and Trace Analysis of 2 Methylfuran 3,4 Dicarboxylic Acid
Chromatographic Methodologies Coupled with Advanced Detectors
Chromatographic techniques are fundamental for the separation and analysis of 2-methylfuran-3,4-dicarboxylic acid from various matrices. The choice of method often depends on the sample complexity and the analytical objective.
While specific studies on the separation and quantification of this compound in complex research matrices are not extensively documented in publicly available literature, established methods for similar furan (B31954) derivatives can be adapted. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful techniques for this purpose. researchgate.netnih.gov
For GC-MS analysis, derivatization of the carboxylic acid groups to more volatile esters is a common practice to improve chromatographic behavior. In contrast, LC-MS can often analyze the compound directly. The use of isotope dilution techniques, where a stable isotope-labeled internal standard is used, can ensure accurate quantification, especially at trace levels in complex samples like biological fluids or environmental extracts. researchgate.net The separation of isomers is a critical aspect, and specialized capillary columns and optimized chromatographic conditions are necessary to resolve this compound from other structurally similar compounds. nih.gov
Advanced detectors, particularly tandem mass spectrometry (MS/MS), provide high selectivity and sensitivity, enabling the detection and quantification of the analyte even in the presence of interfering substances.
Table 1: Potential Chromatographic Methods for this compound Analysis
| Technique | Detector | Sample Preparation | Key Advantages |
| GC-MS | Mass Spectrometer | Derivatization (esterification) | High resolution, established libraries |
| LC-MS/MS | Tandem Mass Spectrometer | Minimal, direct injection possible | High sensitivity and selectivity |
| HPLC | UV/Diode Array Detector | Minimal | Robust, widely available |
This table is based on general principles and methods for related compounds, as specific literature for this compound is limited.
Impurity profiling is a critical step in the characterization of any chemical substance, particularly for applications in pharmaceuticals or materials science. ajprd.com The process involves the detection, identification, and quantification of each impurity in the substance. ajprd.com For this compound, potential impurities could arise from the starting materials, by-products of the synthesis, or degradation products.
High-performance liquid chromatography (HPLC) with UV or diode array detection (DAD) is a standard method for purity assessment. dphen1.com However, for comprehensive impurity profiling, coupling HPLC with mass spectrometry (LC-MS) is indispensable. This allows for the determination of the molecular weights of impurities, which is a crucial first step in their identification. Further structural elucidation of unknown impurities often requires isolation of the impurity followed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy. google.com
The development of a robust impurity profiling method requires forced degradation studies, where the compound is subjected to stress conditions like heat, light, acid, base, and oxidation to generate potential degradation products. dphen1.com
Electrochemical Sensor Development for Selective Detection
Electrochemical sensors offer a promising avenue for the rapid and selective detection of various analytes. While specific electrochemical sensors for this compound have not been reported, the development of such sensors is a viable research direction. The carboxylic acid groups and the furan ring are electrochemically active and could be exploited for detection.
The design of a selective sensor would likely involve the modification of an electrode surface with a material that has a high affinity and specificity for this compound. This could be achieved using molecularly imprinted polymers or specific receptors. The interaction between the analyte and the modified electrode would then generate a measurable electrical signal (e.g., a change in current or potential). The electrochemical synthesis of related furan compounds has been explored, indicating the electrochemical reactivity of the furan moiety. rsc.orgacs.org
Spectrophotometric and Fluorometric Analytical Techniques
Spectrophotometric and fluorometric methods are often used for the quantification of compounds due to their simplicity and cost-effectiveness. The furan ring in this compound is expected to exhibit UV absorbance, which can be utilized for its quantification using a spectrophotometer. A study on 2-furoic acid, a related compound, indicates that the furan ring has a maximum absorption wavelength around 250 nm. researchgate.net
The development of a specific spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) for this compound and constructing a calibration curve. However, this method may lack selectivity in complex mixtures where other components also absorb at similar wavelengths.
Fluorometric methods, which measure the fluorescence of a compound, can offer higher sensitivity and selectivity. While the native fluorescence of this compound is not documented, derivatization with a fluorescent tag could be a viable strategy to develop a sensitive fluorometric assay. For instance, a fluorometric method for thiobarbituric acid reactive substances has been developed for lipid oxidation products. nih.gov
Application of Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine two or more analytical methods, are powerful tools for the comprehensive analysis of complex samples. The coupling of a separation technique with a spectroscopic detection method is particularly common and highly effective.
For the analysis of this compound, LC-MS-MS is a prime example of a hyphenated technique that provides separation, identification, and quantification in a single run. The first mass spectrometer can be used to select the molecular ion of the analyte, which is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass spectrometer, providing a highly specific fingerprint for the compound.
Another powerful hyphenated technique is LC-NMR, which combines the separation power of liquid chromatography with the structural elucidation capabilities of NMR spectroscopy. This is particularly useful for the unambiguous identification of unknown impurities or metabolites of this compound.
Environmental Fate and Degradation Research of 2 Methylfuran 3,4 Dicarboxylic Acid
Photodegradation Pathways and Kinetics under Simulated Environmental Conditions
The furan (B31954) ring is susceptible to photooxidation, which can lead to ring-opening and the formation of various smaller, oxygenated compounds. For instance, the OH-initiated photo-oxidation of furan and methylated furans is known to produce unsaturated 1,4-dicarbonyls as major products. Studies on other organic compounds, such as certain pharmaceuticals, have demonstrated that photodegradation often follows first-order kinetics under UV irradiation. nih.gov The rate of degradation is influenced by factors like the initial concentration of the compound, the intensity of the light source, and the presence of other substances in the environmental matrix that can act as photosensitizers or quenchers. nih.gov
For 2-methylfuran-3,4-dicarboxylic acid, it is hypothesized that photodegradation would proceed through initial reactions involving the furan ring, potentially leading to hydroxylated intermediates or direct ring cleavage. The carboxylic acid groups are generally stable to direct photolysis but can influence the compound's solubility and electronic properties, thereby affecting its photosensitivity. The methyl group may also be susceptible to oxidation.
Table 1: General Photodegradation Parameters for Related Organic Compounds
| Compound Class | Typical Reaction | Influencing Factors | Kinetic Model |
| Substituted Furans | Photooxidation, Ring-opening | UV wavelength, Light intensity, Presence of oxidants | Often Pseudo-first-order |
| Aromatic Carboxylic Acids | Generally stable to direct photolysis, can influence photosensitivity | pH, Water solubility | Variable |
This table is illustrative and based on general principles and data for related compound classes, not on specific experimental results for this compound.
Biodegradation Studies: Microbial Metabolism and Enzymatic Breakdown Mechanisms
Specific studies on the biodegradation of this compound have not been identified. However, research on the microbial metabolism of other furanic compounds, particularly 2,5-furandicarboxylic acid (FDCA), provides a strong basis for predicting potential biodegradation pathways.
Microorganisms, primarily bacteria and fungi, have been shown to degrade furanic compounds. nih.gov For example, the bacterium Cupriavidus basilensis HMF14 can metabolize 5-hydroxymethylfurfural (B1680220) (HMF) to FDCA. nih.gov The degradation of furfural (B47365), another common furan derivative, proceeds via 2-furoic acid. nih.gov In these pathways, the initial steps involve the oxidation of aldehyde or alcohol functional groups to carboxylic acids. nih.gov The subsequent breakdown of the furan ring is a key step in mineralization. For FDCA, it is proposed that the molecule is taken up by microbial cells and then undergoes decarboxylation to 2-furoic acid, which can then enter the tricarboxylic acid (TCA) cycle after further transformations.
It is plausible that this compound could be biodegraded through a similar pathway. The degradation would likely be initiated by enzymes that can recognize the furan dicarboxylic acid structure. The process could involve oxidative or reductive transformations of the methyl and carboxyl groups, followed by enzymatic cleavage of the furan ring. The biodegradability of FDCA has been demonstrated in natural soil, suggesting that microorganisms possessing the necessary enzymes are present in the environment. rsc.org
Table 2: Known Microbial Degradation Pathways for Related Furanic Compounds
| Compound | Degrading Microorganism (Example) | Key Intermediate(s) | Metabolic Pathway |
| 5-Hydroxymethylfurfural (HMF) | Cupriavidus basilensis HMF14 | 2,5-Furandicarboxylic acid (FDCA) | Oxidation pathway |
| Furfural | Cupriavidus basilensis HMF14 | 2-Furoic acid | Oxidation to 2-oxoglutarate |
| 2,5-Furandicarboxylic acid (FDCA) | Soil microorganisms | 2-Furoic acid (proposed) | Decarboxylation and entry into TCA cycle |
This table presents data for analogous compounds to infer potential pathways for this compound.
Identification and Characterization of Transformation Products in Environmental Matrices
There is no available research identifying the specific transformation products of this compound in environmental matrices. The characterization of transformation products is crucial for understanding the complete environmental fate of a chemical, as some degradation products can be more mobile or toxic than the parent compound.
Based on the degradation pathways of other furan derivatives, several types of transformation products could be anticipated. Photodegradation is likely to yield ring-opened products, such as various forms of dicarbonyls and smaller carboxylic acids. Biodegradation, on the other hand, would likely proceed through a series of metabolic intermediates. For instance, the microbial degradation of HMF can lead to the formation of FDCA, which is then further metabolized. nih.gov In a study on the ecotoxicogenomic assessment of the FDCA production chain, it was noted that the intermediate HMF could be biotransformed into the more genotoxic 5-sulfoxymethylfurfural (SMF) by the soil invertebrate Folsomia candida. rsc.org
For this compound, potential transformation products could include hydroxylated furan derivatives, products of methyl group oxidation (e.g., a tricarboxylic acid), and ultimately, aliphatic acids and carbon dioxide following ring cleavage. The identification and characterization of such products would require advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS).
Adsorption and Leaching Behavior in Soil and Aquatic Systems Research
While direct studies on the adsorption and leaching of this compound are absent, research on the behavior of other dicarboxylic acids in soil provides valuable insights. The mobility of organic acids in soil and aquatic systems is largely governed by their adsorption to soil particles and sediments.
A study on the adsorption of various aliphatic dicarboxylic acids on clay minerals like kaolinite (B1170537) and montmorillonite (B579905) revealed that sorption is highly dependent on pH. nih.gov Adsorption was found to be highest at acidic pH (around pH 4) and decreased significantly at neutral and alkaline pH. nih.gov This is because at lower pH, the carboxylic acid groups are less dissociated, reducing their negative charge and electrostatic repulsion from the negatively charged clay surfaces. The study also showed that the length of the aliphatic chain between the carboxyl groups influenced the extent of adsorption, with longer chains leading to greater sorption. nih.gov
Given that this compound possesses two carboxylic acid groups, its adsorption behavior is expected to be similarly pH-dependent. The presence of the furan ring and the methyl group will also influence its interaction with soil organic matter and mineral surfaces. The water solubility of the compound, which is likely to be significant due to the polar carboxylic acid groups, would suggest a potential for leaching, particularly in soils with low organic matter content and at a pH where the acid is in its dissociated, more mobile form. The interaction between furan and carboxylic acid functionalities with zeolite surfaces has been studied, indicating that the carboxylic acid group can strongly interact with mineral surfaces. aiche.org
Table 3: Factors Influencing Adsorption of Dicarboxylic Acids in Soil
| Factor | Influence on Adsorption | Rationale |
| Soil pH | Higher adsorption at lower pH | Reduced dissociation of carboxylic acid groups, leading to less electrostatic repulsion from negatively charged soil particles. nih.gov |
| Soil Organic Matter | Generally increases adsorption | Hydrophobic interactions and hydrogen bonding with organic matter. |
| Clay Content and Type | Higher adsorption on clays (B1170129) like montmorillonite | Larger surface area and charge characteristics of certain clays enhance sorption. nih.gov |
| Aliphatic Chain Length (for linear dicarboxylates) | Longer chain increases adsorption | Increased hydrophobic interactions with soil components. nih.gov |
This table is based on research on aliphatic dicarboxylic acids and general soil science principles to infer the behavior of this compound.
Future Research Directions and Emerging Paradigms for 2 Methylfuran 3,4 Dicarboxylic Acid
Integration with Artificial Intelligence and Machine Learning in Compound Design and Application Prediction
Future research will likely focus on developing predictive models that can correlate the structure of 2-methylfuran-3,4-dicarboxylic acid and its derivatives with specific properties and performance characteristics. specchemonline.comnexocode.com By analyzing vast datasets, ML algorithms can identify patterns and relationships that are not immediately obvious to human researchers. orientjchem.org This data-driven approach allows for "virtual experiments," saving considerable time and resources compared to traditional trial-and-error laboratory work. specchemonline.com
For instance, AI can be employed to:
Predict Reaction Outcomes: Forecast the results of various chemical reactions involving this compound, including esterification and polymerization, and identify potential side products or impurities. nih.gov
Optimize Synthesis Pathways: Utilize retrosynthesis programs to devise the most efficient and cost-effective methods for producing the compound and its derivatives. digitellinc.com
Forecast Material Properties: Predict the physical and chemical properties of polymers or other materials synthesized using this compound as a monomer. This could include predicting thermal stability, mechanical strength, or biodegradability. specchemonline.com
Accelerate Drug Discovery: In medicinal chemistry, AI models can screen derivatives of this compound for potential biological activity, helping to identify promising candidates for new therapeutic agents. digitellinc.comlamarr-conference.org
The success of these predictive models hinges on the availability of high-quality, well-structured data. astrixinc.com A significant challenge lies in creating comprehensive databases that capture the nuances of chemical synthesis and performance. Overcoming this requires a concerted effort to generate and curate AI/ML-ready data. astrixinc.com
Table 1: Potential AI/ML Applications for this compound
| AI/ML Application Area | Input Data | Potential Predictions & Outcomes |
|---|---|---|
| Synthesis Optimization | Reaction conditions (catalyst, temperature, solvent), reactant structures | Optimal synthesis pathways, yield predictions, identification of potential byproducts. nih.gov |
| Material Science | Polymer composition, monomer structure, processing conditions | Predictions of material properties (e.g., viscosity, density, thermal stability). seeq.com |
| Pharmaceuticals | Molecular structure of derivatives, biological assay data | Prediction of bioactivity, toxicity, and pharmacokinetic properties. lamarr-conference.orgresearchgate.net |
| Application Performance | Formulation data, performance testing results | Forecasting performance in specific applications (e.g., as a surfactant or coating additive). specchemonline.com |
Exploration of Novel Biorefinery Approaches for Sustainable Production
The transition away from fossil fuels necessitates the development of sustainable production routes for key chemical building blocks. sphericalinsights.comaccenture.com this compound, as a bio-based compound, is at the forefront of this shift. Future research will heavily concentrate on establishing and optimizing biorefinery processes that convert renewable biomass into this valuable dicarboxylic acid. elsevierpure.comrsc.org
Lignocellulosic biomass, derived from agricultural and forestry waste, is a promising and abundant feedstock. mdpi.comspecialchem.com The core challenge lies in the efficient and selective catalytic conversion of biomass-derived sugars and intermediates, like furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), into this compound. elsevierpure.comnih.govrsc.org
Key areas for future investigation include:
Advanced Catalysis: Developing highly selective and robust catalysts is crucial. This includes both heterogeneous catalysts, which are easily separated and reused, and biocatalysts, such as enzymes and whole-cell systems, which operate under mild conditions. elsevierpure.comresearchgate.netmdpi.com For example, research into the enzymatic cascade oxidation of HMF to produce furan (B31954) dicarboxylic acids shows promise for creating greener production routes. nih.gov
Process Intensification: Designing one-pot reaction systems where multiple conversion steps occur in a single reactor can improve efficiency and reduce costs. elsevierpure.com
Metabolic Engineering: Genetically engineering microorganisms to create efficient metabolic pathways for the direct conversion of biomass sugars to this compound is a long-term goal. nih.gov This could involve modifying existing pathways or introducing new genes to enhance yield and productivity. nih.gov
Feedstock Valorization: Exploring the use of diverse and non-food biomass sources is essential for a truly sustainable chemical industry. accenture.com This includes investigating the conversion of hemicellulose, a major component of biomass, into furan derivatives. mdpi.com
The ultimate aim is to create integrated biorefineries where waste streams are minimized, and all components of the biomass are utilized to produce a range of value-added chemicals. researchgate.net
Table 2: Comparison of Potential Production Pathways from Biomass
| Production Pathway | Key Intermediate(s) | Catalyst Type | Advantages | Challenges |
|---|---|---|---|---|
| Chemo-catalytic | Furfural, 2-Methylfuran (B129897), 5-Hydroxymethylfurfural (HMF) | Heterogeneous (e.g., zeolites, supported metals) shareok.org | High throughput, established technology. | Often requires harsh conditions, potential for side reactions. nih.gov |
| Bio-catalytic (Enzymatic) | 5-Hydroxymethylfurfural (HMF), 2,5-Diformylfuran (DFF) nih.gov | Isolated Enzymes (e.g., oxidases, lipases) nih.gov | High selectivity, mild reaction conditions. researchgate.net | Enzyme stability and cost can be prohibitive for bulk production. |
| Bio-catalytic (Whole-cell) | Sugars (e.g., glucose, xylose), HMF | Engineered Microorganisms (e.g., R. ornithinolytica) nih.gov | Potential for direct conversion from raw biomass, reduced purification needs. researchgate.net | Lower yields and productivity compared to chemical methods, cell toxicity. |
Development of Advanced Functional Materials with Tunable Properties
The distinct molecular architecture of this compound—a rigid furan ring flanked by two carboxylic acid groups—makes it an exceptionally promising building block for a new generation of advanced functional materials. smolecule.com The ability to tune the properties of these materials by modifying the monomer structure opens up a vast design space for researchers.
Future research directions in this area are expected to be diverse and impactful:
Bio-based Polymers: A primary focus will be the synthesis of novel polyesters and polyamides. By reacting this compound with various diols and diamines, researchers can create polymers with a wide range of properties. These furan-based polymers are being developed as sustainable alternatives to traditional plastics derived from petroleum, such as those made from terephthalic acid. mdpi.comnumberanalytics.com The structural rigidity of the furan ring can impart excellent thermal and mechanical properties to the resulting polymers.
Metal-Organic Frameworks (MOFs): The dicarboxylate functionality makes this compound an ideal organic linker for constructing MOFs. google.com These are highly porous materials with potential applications in gas storage (e.g., hydrogen and carbon dioxide), separation, and catalysis. google.comresearchgate.net Research will explore the synthesis of MOFs with tailored pore sizes and functionalities by using this compound and its derivatives, potentially leading to materials with unique selective binding properties. nih.govnih.gov
Specialty Coatings and Resins: The compound can be used to create resins with enhanced properties. For example, its structure could contribute to improved adhesion, chemical resistance, or thermal stability in various coating applications.
A key aspect of this research will be establishing clear structure-property relationships. specchemonline.com Understanding how the methyl group and the specific positioning of the carboxylic acid groups on the furan ring influence the final properties of a polymer or MOF is critical for designing materials with specific, predictable performance characteristics.
Interdisciplinary Research Opportunities and Collaborations
The full potential of this compound will be realized through synergistic collaborations across multiple scientific disciplines. The complexity of moving from sustainable production to advanced applications necessitates a holistic approach that breaks down traditional research silos. specchemonline.comsphericalinsights.com
Emerging opportunities for interdisciplinary research include:
Chemistry and Computer Science: Chemists can collaborate with data scientists to build the robust AI and ML models needed for predictive chemistry. specchemonline.comnih.gov This partnership is essential for accelerating the design of new synthetic routes and the discovery of novel applications for the compound and its derivatives. frontiersin.org
Biotechnology and Chemical Engineering: The development of efficient biorefineries requires a close partnership between biotechnologists, who can engineer microbes and enzymes for specific conversions, and chemical engineers, who design and optimize large-scale reactor systems and separation processes. nih.govpsu.edu
Materials Science and Organic Synthesis: Organic chemists can synthesize a library of derivatives based on the this compound scaffold. Materials scientists can then use these derivatives to create and characterize new polymers and MOFs, providing feedback that guides the design of next-generation molecules with enhanced properties. smolecule.comudel.edu
Medicinal Chemistry and Biology: The furan scaffold is present in many biologically active molecules. researchgate.netnumberanalytics.comresearchgate.net Collaborations between synthetic chemists and biologists could explore the potential of this compound derivatives as new therapeutic agents, for instance, in the development of novel anticancer or antimicrobial drugs. nih.gov
These collaborations will foster innovation by combining diverse expertise to solve complex challenges. For example, a project to develop a new bio-based plastic would benefit from the input of experts in catalysis, polymer science, process engineering, and computational modeling, ensuring that the entire lifecycle, from biomass feedstock to final product performance, is considered. accenture.com
Q & A
Basic: What are the established synthetic routes for 2-methylfuran-3,4-dicarboxylic acid, and how can researchers optimize yield?
The synthesis of furan dicarboxylic acid derivatives often involves catalytic cyclization or isomerization reactions. For example, the Henkel reaction has been used to produce furan-2,5- and 2,4-dicarboxylic acids under alkaline conditions, though unexpected isomer ratios may arise due to competing pathways . For this compound, researchers could adapt methods involving methyl-substituted furan precursors, such as acid-catalyzed dehydration of methylated sugar derivatives or metal-catalyzed carboxylation of 2-methylfuran. Yield optimization requires precise control of reaction parameters (e.g., pH, temperature, catalyst loading) and purification via recrystallization or HPLC .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR can confirm the methyl group position and carboxylate functionality. Compare spectral data to structurally similar compounds like furan-3,4-dicarboxylic acid (CAS 3387-26-6) .
- X-ray Crystallography : For unambiguous confirmation, use SHELXL for small-molecule refinement. Ensure high-resolution data collection and validate against SHELX’s robustness in handling twinned or low-symmetry crystals .
- HPLC : Employ reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity (>97% as a baseline) and resolve isomers or byproducts .
Advanced: How does the methyl substituent influence the reactivity and stability of this compound under alkaline conditions?
The methyl group introduces steric hindrance, potentially reducing susceptibility to nucleophilic attack at the 3- and 4-carboxyl positions. Comparative studies with unsubstituted furan dicarboxylic acids (e.g., benzene-1,3-dicarboxylic acid analogs) suggest that electron-donating substituents like methyl groups may stabilize the furan ring under acidic conditions but increase degradation risks in strong bases due to possible ring-opening reactions . Conduct accelerated stability testing in NaOH/KOH solutions (0.1–1 M) at elevated temperatures (40–60°C) and monitor via FT-IR or LC-MS for decomposition products like maleic acid derivatives .
Advanced: What analytical strategies resolve contradictions in reported spectral data for methyl-substituted dicarboxylic acids?
Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or polymorphic forms. For example:
- Tautomerism : The methyl group may shift equilibrium between keto-enol forms in solution. Use deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to identify dominant species .
- Polymorphism : Compare experimental X-ray diffraction patterns with computational models (e.g., density functional theory) to validate crystal packing .
- Cross-Validation : Cross-reference with databases like PubChem or Sigma-Aldrich spectral libraries for furan dicarboxylates, ensuring alignment with published CAS 54576-44-2 data .
Advanced: How can this compound be applied in polymer chemistry or coordination complexes?
As a rigid, bifunctional monomer, it may serve:
- Polymer Synthesis : Incorporate into polyesters or polyamides via condensation reactions with diols/diamines. Compare thermal stability (TGA/DSC) to analogous polymers derived from furan-2,5-dicarboxylic acid .
- Metal-Organic Frameworks (MOFs) : Coordinate with transition metals (e.g., Zn²⁺, Cu²⁺) to form porous networks. Optimize synthesis in polar aprotic solvents (DMF, DMSO) and characterize BET surface area and CO₂ adsorption capacity .
Basic: What safety protocols are critical when handling this compound in the lab?
- Storage : Keep in a dry, ventilated area away from strong acids/oxidizers (risk of exothermic decarboxylation) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact. Avoid inhalation of dust via fume hoods or N95 masks .
- Waste Disposal : Neutralize with dilute base before disposal, adhering to institutional guidelines for organic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
